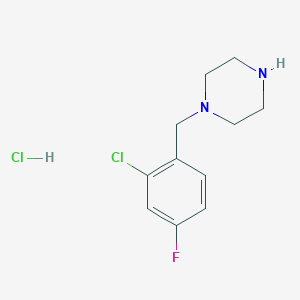
1-(2-Chloro-4-fluorobenzyl)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-4-fluorobenzyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H14ClFN2. It is a derivative of piperazine, a common scaffold in medicinal chemistry, and features a benzyl group substituted with chlorine and fluorine atoms.
Preparation Methods
The synthesis of 1-(2-Chloro-4-fluorobenzyl)piperazine hydrochloride typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with piperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(2-Chloro-4-fluorobenzyl)piperazine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzyl group can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Nucleophilic Addition: The piperazine ring can participate in nucleophilic addition reactions, leading to the formation of various adducts.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Chloro-4-fluorobenzyl)piperazine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including potential drug candidates for treating neurological disorders and cancers.
Biological Studies: The compound is used in biological assays to study its effects on different cellular pathways and molecular targets.
Material Science: It is employed in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluorobenzyl)piperazine hydrochloride involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(2-Chloro-4-fluorobenzyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(4-Fluorobenzyl)piperazine: This compound lacks the chlorine atom but retains the fluorobenzyl group, making it less reactive in certain substitution reactions.
1-(2-Chlorobenzyl)piperazine: This compound lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
1-Benzylpiperazine: This compound lacks both chlorine and fluorine atoms, making it a simpler structure with different properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H15Cl2FN2 |
|---|---|
Molecular Weight |
265.15 g/mol |
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]piperazine;hydrochloride |
InChI |
InChI=1S/C11H14ClFN2.ClH/c12-11-7-10(13)2-1-9(11)8-15-5-3-14-4-6-15;/h1-2,7,14H,3-6,8H2;1H |
InChI Key |
NLGNDZRIKQOQNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=C(C=C2)F)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


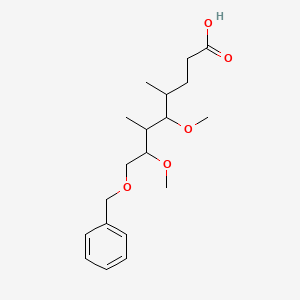
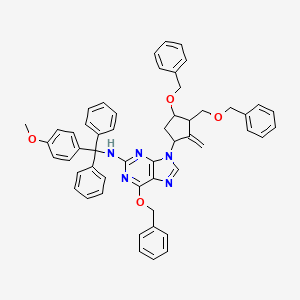
![Benzhydryl 7-benzamido-3-(chloromethyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12288500.png)
![Pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12288513.png)
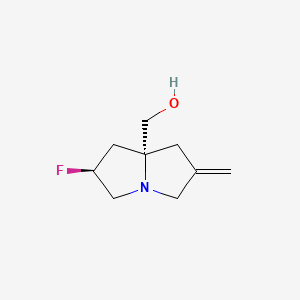
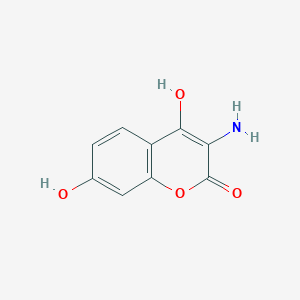
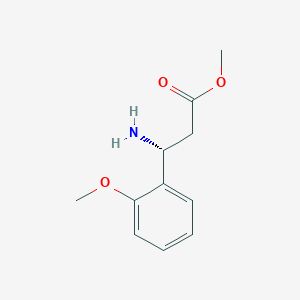
![2,5-Cyclohexadiene-1,4-dione,3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methyl-](/img/structure/B12288532.png)
![19-Ethyl-7,19-dihydroxy-8-(methylaminomethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12288548.png)
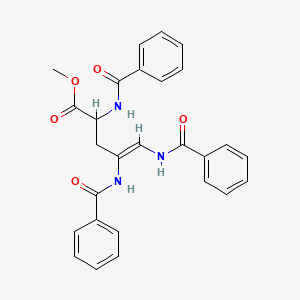

![[4,12-Diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12288567.png)
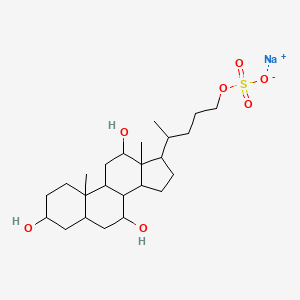
![2,2'-[[(17beta)-Estra-1,3,5(10)-triene-3,17-diyl]bis(oxy)]bis[tetrahydro-2H-pyran](/img/structure/B12288577.png)
